2-(2-tert-butylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide
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Overview
Description
2-(2-TERT-BUTYLPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, a piperidine moiety, and a tert-butylphenoxy group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-TERT-BUTYLPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the piperidine moiety, and the attachment of the tert-butylphenoxy group. Common synthetic routes may include:
Formation of Benzodiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Piperidine Moiety: This can be achieved through nucleophilic substitution reactions using piperidine and suitable electrophiles.
Attachment of Tert-Butylphenoxy Group: This step may involve etherification reactions using tert-butylphenol and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-TERT-BUTYLPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-TERT-BUTYLPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Uniqueness
2-(2-TERT-BUTYLPHENOXY)-N-{1-METHYL-2-[(PIPERIDIN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}ACETAMIDE is unique due to its complex structure, combining a benzodiazole core, a piperidine moiety, and a tert-butylphenoxy group
Properties
Molecular Formula |
C26H34N4O2 |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
2-(2-tert-butylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]acetamide |
InChI |
InChI=1S/C26H34N4O2/c1-26(2,3)20-10-6-7-11-23(20)32-18-25(31)27-19-12-13-22-21(16-19)28-24(29(22)4)17-30-14-8-5-9-15-30/h6-7,10-13,16H,5,8-9,14-15,17-18H2,1-4H3,(H,27,31) |
InChI Key |
SSQJNPMOUDAJEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCCCC4)C |
Origin of Product |
United States |
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